molecular formula C12H15ClN2O3S B1361946 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 35974-26-6

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B1361946
CAS No.: 35974-26-6
M. Wt: 302.78 g/mol
InChI Key: PHDODDCKYCTMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS 35974-26-6) is a high-purity chemical compound designed for research applications. With a molecular formula of C12H15ClN2O3S and a molecular weight of 302.78 g/mol, this chloroacetamide derivative features a distinctive structural motif that balances lipophilicity and polarity, making it a valuable scaffold in medicinal chemistry and agrochemical design . In scientific research, this compound serves as a key intermediate for the synthesis of novel pharmaceuticals. Its structure allows for further modifications to enhance biological activity against various targets. Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including potential antibacterial, antifungal, and anticancer activities . The reactive chloro group enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups, such as azido or thiocyanato derivatives, to explore structure-activity relationships . In biological studies, this acetamide is utilized in enzyme inhibition and receptor binding studies due to its ability to interact with specific molecular targets like proteases and kinases. These interactions can alter catalytic activities, thereby influencing cellular signaling pathways and metabolic processes . A notable area of investigation includes its structural analogs, which have shown promising anticonvulsant activity in animal models of epilepsy, specifically in the maximal electroshock (MES) test, suggesting potential for the development of new therapeutic candidates for seizure disorders . The typical synthesis involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a base like triethylamine, often in a solvent such as dimethylformamide (DMF), yielding a high-purity product suitable for advanced research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-9-12(16)14-10-3-5-11(6-4-10)19(17,18)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDODDCKYCTMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210471
Record name 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35974-26-6
Record name 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35974-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, yielding the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and fixed-bed catalysts to ensure high yield and purity. Multistage purification and separation techniques, including extractive and azeotropic distillation, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various pathogens, including bacteria and fungi, as well as cancer cells. Research indicates that derivatives of this compound may exhibit significant antibacterial, antifungal, and anticancer properties, making it a candidate for further drug development.

Biological Studies

Due to its ability to interact with enzymes and receptors, 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is utilized in studies focused on enzyme inhibition and receptor binding. The compound's interaction with proteases and kinases can lead to either inhibition or activation of their catalytic activities, influencing cellular signaling pathways and metabolic processes.

Case Study: Anticonvulsant Activity

A notable study explored the anticonvulsant activity of related compounds derived from pyrrolidine structures. These compounds were tested in animal models for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole. The results indicated that specific derivatives exhibited protective effects against seizures, highlighting the potential for this compound analogs in treating epilepsy .

Industrial Applications

In industrial settings, this compound is employed in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties facilitate the development of new materials with specific functionalities, contributing to innovations in various sectors including pharmaceuticals and materials science.

Biochemical Properties

The biochemical interactions of this compound are crucial for its applications:

  • Enzyme Interactions : The compound binds to active sites on enzymes, affecting their function.
  • Cellular Effects : It modulates cell signaling pathways and gene expression, impacting cellular metabolism.

Synthetic Routes

The synthesis typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is conducted in solvents such as dimethylformamide at room temperature, yielding high-purity products.

Industrial Production Techniques

For large-scale production, continuous flow reactors and fixed-bed catalysts are utilized to optimize yield and purity. Advanced purification techniques such as extractive and azeotropic distillation are employed to isolate the final product effectively.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The pyrrolidin-1-ylsulfonyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s heterocyclic substituent significantly influences physicochemical properties and bioactivity. Key analogues include:

Compound Name Sulfonyl Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide Piperidine (6-membered) 329.83 Increased rigidity vs. pyrrolidine; agrochemical intermediates
2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Morpholine (O-containing) 345.80 Enhanced solubility due to oxygen; potential CNS activity
2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide Thiazole 331.80 Bioactivity in heterocyclic drug design (e.g., enzyme inhibition)

Key Findings :

  • Piperidine vs.
  • Morpholine : The oxygen atom in morpholine enhances polarity, improving aqueous solubility but possibly reducing membrane permeability .

Variations in the Acetamide Side Chain

Modifications to the acetamide group or adjacent substituents impact reactivity and biological interactions:

Compound Name Acetamide Modification Key Features Reference
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide Ethoxyphenoxy substituent Increased steric bulk; agrochemical applications (e.g., herbicide intermediates)
2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Phenoxy-chloro-dimethyl group Enhanced lipophilicity; potential pesticidal activity
N-(3-Cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide Pyrazole-CF₃ substituent Insecticidal activity (e.g., Fipronil derivatives)

Key Findings :

  • Phenoxy Substituents: Ethoxy or chloro-dimethyl groups (e.g., ) increase steric hindrance, affecting molecular packing and bioavailability.
  • Pyrazole Derivatives : The electron-withdrawing trifluoromethyl group enhances insecticidal potency by stabilizing charge-transfer interactions .

Conformational and Crystallographic Insights

highlights the role of dihedral angles and hydrogen bonding in N-substituted 2-arylacetamides. For example:

  • In 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, dihedral angles between aromatic rings range from 44.5° to 77.5°, influencing dimerization via N–H···O hydrogen bonds .
  • Comparatively, the pyrrolidine sulfonyl group in the target compound may adopt similar conformational variability, affecting its crystallinity and solubility.

Biological Activity

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloroacetamide moiety attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylsulfonyl group. Its unique structural characteristics contribute to its interactions with various biological targets, particularly enzymes and receptors.

  • Chemical Formula : C₁₂H₁₅ClN₂O₃S
  • Molecular Weight : 302.78 g/mol
  • CAS Number : 35974-26-6

Enzyme Inhibition

This compound has been shown to interact with several enzymes, particularly proteases and kinases. The binding of this compound to the active sites of these enzymes can lead to either inhibition or activation of their catalytic activities, depending on the specific enzyme involved.

Key Findings:

  • The compound can alter the phosphorylation status of key signaling proteins, impacting downstream signaling pathways.
  • It has been identified as a potential inhibitor of certain kinases, which are crucial in various cellular processes including cell growth and metabolism .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. It has been observed to affect:

  • Cell Proliferation : Inhibits the proliferation of various cancer cell lines.
  • Apoptosis Induction : Triggers programmed cell death in specific cancer types, showcasing its potential as an anticancer agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds within the pyrrole class, suggesting that this compound may exhibit comparable activity. For instance, derivatives with structural similarities demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Control (Ciprofloxacin)2S. aureus, E. coli
Pyrrole Derivative3.125 - 12.5S. aureus

Case Studies

A notable case study examined the effects of this compound on glioma cells, where it was found to induce cell death through multiple mechanisms, including the inhibition of key survival pathways and induction of necroptosis . This suggests its potential utility in treating aggressive brain tumors.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of bases such as triethylamine, using dimethylformamide (DMF) as a solvent. The process yields high-purity products suitable for biological testing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, and what challenges arise during purification?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Sulfonylation : Reacting 4-aminophenyl sulfonyl chloride with pyrrolidine to form the pyrrolidin-1-ylsulfonylphenyl intermediate.

Acetylation : Introducing the chloroacetamide group using 2-chloroacetyl chloride under basic conditions (e.g., triethylamine).

  • Challenges :
  • Byproduct Formation : Unreacted sulfonyl chloride may lead to dimerization, requiring column chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Moisture Sensitivity : The chloroacetyl group is prone to hydrolysis; reactions must be conducted under anhydrous conditions .

Q. How is the structural integrity of the pyrrolidin-1-ylsulfonyl group confirmed in this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : The sulfonyl group (SO₂) appears as a singlet near δ 3.2–3.5 ppm in 1^1H NMR and δ 110–120 ppm in 13^13C NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 331.05 (calculated for C₁₂H₁₄ClN₂O₃S) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves the sulfonyl-pyrrolidine geometry and planarity of the acetamide group .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Key Applications :

  • Enzyme Inhibition : The sulfonamide moiety acts as a zinc-binding group in metalloenzyme inhibitors (e.g., carbonic anhydrase, matrix metalloproteinases).
  • Kinase Targeting : The chloroacetamide group enables covalent binding to cysteine residues in kinase active sites, studied via competitive ATP-binding assays .
  • Prodrug Development : Used as an intermediate for prodrugs requiring hydrolytic activation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Computational Strategy :

  • DFT Calculations : Predict reaction pathways for sulfonylation and acetylation steps, focusing on transition-state energies to minimize side reactions.
  • Solvent Optimization : COSMO-RS simulations identify solvents (e.g., dichloromethane or THF) that stabilize intermediates without degrading the chloroacetamide group .
  • Machine Learning : Train models on PubChem reaction data to predict optimal stoichiometry and reaction times, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Reconciliation Framework :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity; impurities >2% may skew bioassay results .
  • Assay Variability : Cross-validate IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition) .
  • Structural Analogues : Compare activity with derivatives lacking the pyrrolidine sulfonyl group to isolate pharmacophore contributions .

Q. How does the sulfonyl group’s electronic environment influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effect : The SO₂ group reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to the deactivating sulfonyl group .
  • Spectroscopic Evidence : IR spectroscopy shows a redshift in C=O stretching (1680 cm⁻¹ → 1650 cm⁻¹) when the sulfonyl group participates in resonance .

Experimental Design Considerations

Q. Designing a stability study for this compound under physiological conditions: What parameters are critical?

  • Protocol Design :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via LC-MS.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photo-degradation products.
  • Thermal Stability : TGA/DSC analysis determines decomposition onset temperature (>150°C indicates suitability for solid formulations) .

Q. What advanced spectroscopic techniques differentiate polymorphs of this compound?

  • Technique Comparison :

Method Utility Example Data
PXRD Identifies crystal lattice differencesDistinct peaks at 2θ = 12.5°, 18.3°
Raman Detects hydrogen-bonding variationsShift in SO₂ symmetric stretch (1150 cm⁻¹)
ssNMR Resolves dynamic disorder in the pyrrolidine ring13^13C CP/MAS shows splitting at δ 45 ppm
  • Reference : Polymorph stability impacts bioavailability; Form I (monoclinic) is more thermodynamically stable than Form II (orthorhombic) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to validate data?

  • Resolution Workflow :

Solvent Selection : Test in DMSO, ethanol, and PBS using nephelometry vs. gravimetry.

Temperature Control : Ensure measurements at 25°C ± 0.1°C; solubility in DMSO ranges from 45–55 mg/mL depending on hydration .

Aggregation Studies : Dynamic light scattering (DLS) detects nanoaggregates, which may falsely lower measured solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.